molecular formula C12H10ClN B12958765 2-Chloro-5-methyl-4-phenylpyridine

2-Chloro-5-methyl-4-phenylpyridine

Cat. No.: B12958765
M. Wt: 203.67 g/mol
InChI Key: IUKXTMBOOMJEPS-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-phenylpyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position, a methyl group at the 5-position, and a phenyl group at the 4-position of the pyridine ring.

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-chloro-5-methyl-4-phenylpyridine

InChI

InChI=1S/C12H10ClN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

IUKXTMBOOMJEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Chloro-5-methyl-4-phenylpyridine. One optimized method starts from 2-fluoro-4-methylpyridine, which undergoes a series of reactions to yield the desired compound . The overall yield is 29.4% in 7 linear steps.

Reaction Conditions:: The key steps in the synthesis include halogenation, cyclization, and chlorination. Detailed reaction conditions and reagents are beyond the scope of this article, but they involve various chemical transformations.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Reactivity:: 2-Chloro-5-methyl-4-phenylpyridine can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the chlorine atom.

    Oxidation/Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.

    Arylation Reactions: The phenyl group allows for arylation reactions.

Common Reagents::

    Chlorinating Agents: Used for chlorination reactions.

    Nucleophiles: Participate in substitution reactions.

    Oxidizing/Reducing Agents: Modify the oxidation state of the molecule.

Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with different substituents at the chlorine position.

Scientific Research Applications

2-Chloro-5-methyl-4-phenylpyridine finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for pharmacological properties.

    Industry: May serve as an intermediate in chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve interactions with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

  • 2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine (): Features a fluorine atom at position 5 and a hydroxymethyl group at position 3.
  • 2-Chloro-5-(4-substituted phenyl)pyridine derivatives (): These compounds have substituents (e.g., -Cl, -NO₂, -OCH₃) on the phenyl ring at position 5, which may alter steric bulk and electronic properties relative to the methyl group in the target compound.

Key Structural Differences:

Compound Position 2 Position 4 Position 5
2-Chloro-5-methyl-4-phenylpyridine Cl Phenyl Methyl
2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine Cl Hydroxymethyl Fluoro
2-Chloro-5-(4-Cl-phenyl)pyridine () Cl Variable substituents 4-Cl-phenyl

Physicochemical Properties

While direct data for this compound are unavailable, analogues in exhibit the following trends:

  • Melting Points (M.P.): Pyridine derivatives with bulkier substituents (e.g., nitro groups) show higher melting points (up to 287°C) due to increased intermolecular forces . The target compound’s methyl and phenyl groups may result in a moderate M.P. (estimated 250–270°C).
  • Molecular Weight (MW): Derivatives in range from 466 to 545 g/mol. The target compound’s simpler structure (MW ≈ 219 g/mol) suggests higher volatility and solubility in organic solvents compared to these larger derivatives .

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